molecular formula C8H6ClNO B13117073 2-Chloro-3-ethynyl-6-methoxypyridine

2-Chloro-3-ethynyl-6-methoxypyridine

Cat. No.: B13117073
M. Wt: 167.59 g/mol
InChI Key: HDWISTFGMUNFJE-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynyl-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the second position, an ethynyl group at the third position, and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethynyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction Conditions:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethynyl-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide)

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

    Substitution Reactions: Amino or thio derivatives of the pyridine ring

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones

    Reduction Reactions: Alkenes or alkanes

Scientific Research Applications

2-Chloro-3-ethynyl-6-methoxypyridine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethynyl-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target proteins, while the methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxypyridine
  • 2-Chloro-3-methoxypyridine
  • 3-Ethynyl-6-methoxypyridine

Comparison

2-Chloro-3-ethynyl-6-methoxypyridine is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the ethynyl group can undergo specific reactions that are not possible with the methoxy group alone, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-3-ethynyl-6-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3

InChI Key

HDWISTFGMUNFJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C#C)Cl

Origin of Product

United States

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